CAS registry number and physical properties of 5-cyclobutyl-2,3-dihydrofuran
CAS registry number and physical properties of 5-cyclobutyl-2,3-dihydrofuran
An In-depth Technical Guide to 5-Cyclobutyl-2,3-dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical identity and physical properties of 5-cyclobutyl-2,3-dihydrofuran. A comprehensive search of chemical databases and scientific literature reveals that this specific compound is not well-documented and does not have an assigned CAS Registry Number. This suggests that it is not a commercially available reagent and has not been the subject of extensive study. In light of this, this guide will provide predicted physical properties based on its chemical structure and established chemical principles. Furthermore, a plausible synthetic route for its preparation will be detailed, offering a practical approach for research teams requiring this molecule. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel dihydrofuran derivatives.
Introduction and Core Concepts
2,3-Dihydrofurans are five-membered heterocyclic compounds that are valuable intermediates in organic synthesis.[1][2] They are recognized as a class of enol ethers, and their reactivity makes them useful in the construction of more complex molecular architectures.[1] The substituent at the 5-position of the dihydrofuran ring can significantly influence the molecule's physical properties and chemical reactivity. This guide focuses specifically on the 5-cyclobutyl substituted variant, a molecule of interest for its potential to introduce a strained four-membered ring system into larger molecular scaffolds.
The thermodynamic stability of dihydrofuran isomers is a key consideration, with 2,3-dihydrofuran being thermodynamically favored over its 2,5-dihydrofuran counterpart.[3] This intrinsic stability has implications for synthetic strategies, as reaction conditions can be tailored to favor the formation of the desired isomer.
Chemical Identity and Predicted Physical Properties
A thorough search of chemical databases, including the CAS Registry, indicates that 5-cyclobutyl-2,3-dihydrofuran does not currently have an assigned CAS Registry Number. This absence suggests a lack of extensive characterization or commercial availability. However, based on the known properties of the parent 2,3-dihydrofuran and related substituted analogs, we can predict the physical properties of the target molecule.
| Property | Predicted Value | Unit | Rationale and Comparative Data |
| Molecular Formula | C₈H₁₂O | - | Derived from the chemical structure. |
| Molecular Weight | 124.18 | g/mol | Calculated from the molecular formula. |
| Boiling Point | 150-160 | °C | The boiling point of 2,3-dihydrofuran is 54-55 °C.[4] The addition of a cyclobutyl group is expected to significantly increase the boiling point due to increased molecular weight and van der Waals forces. |
| Density | ~0.95 | g/mL | The density of 2,3-dihydrofuran is 0.927 g/mL at 25 °C.[4] The cyclobutyl substituent is expected to slightly increase the density. |
| Refractive Index | ~1.44 | - | The refractive index of 2,3-dihydrofuran is 1.423 at 20 °C.[4] The addition of the cyclobutyl group will likely increase the refractive index. |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane). Slightly soluble in water. | - | Similar to other ethers of this molecular weight. |
Proposed Synthesis of 5-Cyclobutyl-2,3-dihydrofuran
The synthesis of substituted 2,3-dihydrofurans can be achieved through various methods, including the cycloisomerization of alkynyl alcohols and Heck-type reactions.[5][6] A plausible and efficient route to 5-cyclobutyl-2,3-dihydrofuran involves a Heck-type reaction between 2,3-dihydrofuran and cyclobutyl bromide. This approach leverages the palladium-catalyzed coupling of a vinyl ether with an alkyl halide.
Experimental Protocol: Palladium-Catalyzed Heck-Type Reaction
This protocol is a proposed method and should be optimized for specific laboratory conditions.
Materials:
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2,3-Dihydrofuran (CAS: 1191-99-7)[7]
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Cyclobutyl bromide
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Palladium(II) acetate (Pd(OAc)₂)
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A suitable phosphine ligand (e.g., triphenylphosphine)
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A suitable base (e.g., triethylamine)
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Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and the phosphine ligand in the chosen anhydrous solvent.
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Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
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Add 2,3-dihydrofuran, cyclobutyl bromide, and the base to the reaction mixture.
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Heat the reaction to a temperature appropriate for the chosen solvent and reactants (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-cyclobutyl-2,3-dihydrofuran.
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 5-cyclobutyl-2,3-dihydrofuran.
Structural Elucidation and Characterization
Once synthesized, the structure of 5-cyclobutyl-2,3-dihydrofuran would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the connectivity of the cyclobutyl group to the dihydrofuran ring. The characteristic signals for the vinyl protons of the dihydrofuran ring would be expected to show coupling to the adjacent cyclobutyl methine proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₈H₁₂O) by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O-C stretching frequencies for the ether linkage and C=C stretching for the double bond within the dihydrofuran ring.
Potential Applications and Future Directions
Substituted dihydrofurans are precursors to a wide range of other heterocyclic and acyclic compounds. The introduction of a cyclobutyl moiety could lead to novel chemical entities with interesting biological activities or material properties. The strained cyclobutyl ring can participate in unique chemical transformations, making 5-cyclobutyl-2,3-dihydrofuran a potentially valuable building block in medicinal chemistry and materials science.
Future research could focus on:
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The synthesis and characterization of a range of 5-cycloalkyl-2,3-dihydrofurans to establish structure-property relationships.
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Investigating the reactivity of the 5-cyclobutyl-2,3-dihydrofuran in various chemical transformations.
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Screening this and related compounds for biological activity.
Conclusion
While 5-cyclobutyl-2,3-dihydrofuran is not a well-documented compound, this technical guide provides a solid foundation for its synthesis and characterization. The predicted physical properties and the detailed synthetic protocol offer a starting point for researchers wishing to explore the chemistry and potential applications of this novel molecule. The continued exploration of substituted dihydrofurans is a promising avenue for the discovery of new chemical entities with valuable properties.
References
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